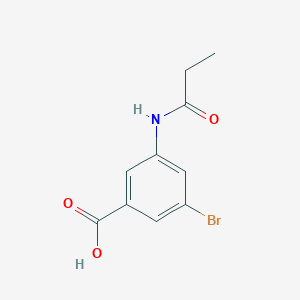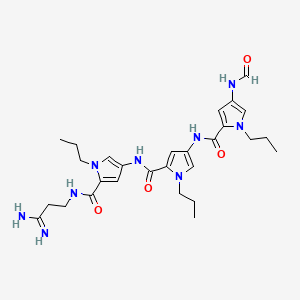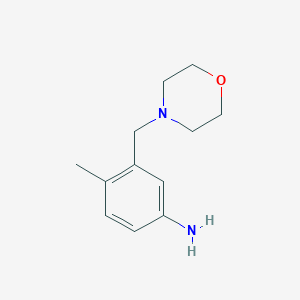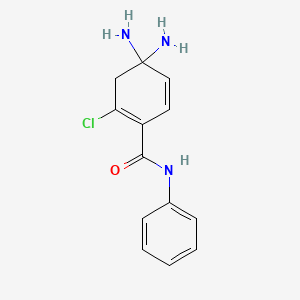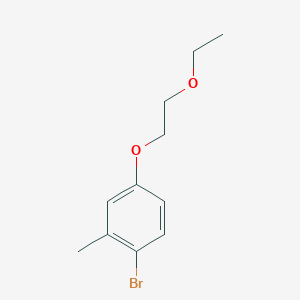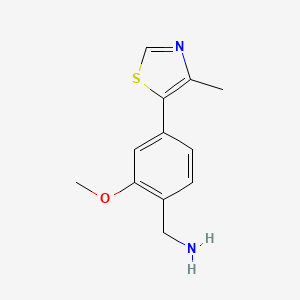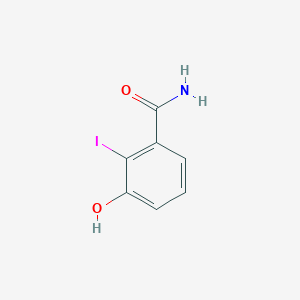![molecular formula C37H34N2O7 B13978508 (4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)
(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane carboxylate core, substituted with a methoxybenzyl group and a xanthenylmethyl group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the methoxybenzyl group, and the attachment of the xanthenylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems and advanced purification methods, such as chromatography, can also enhance the scalability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxybenzyl and xanthenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate include other cyclopropane carboxylates and xanthenylmethyl derivatives. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
The uniqueness of (1S,2S)-4-methoxybenzyl 2-((S)-4-((9H-xanthen-9-yl)methyl)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)cyclopropanecarboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C37H34N2O7 |
|---|---|
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C37H34N2O7/c1-43-25-15-11-23(12-16-25)21-39-35(41)37(38-36(39)42,31-19-29(31)34(40)45-22-24-13-17-26(44-2)18-14-24)20-30-27-7-3-5-9-32(27)46-33-10-6-4-8-28(30)33/h3-18,29-31H,19-22H2,1-2H3,(H,38,42)/t29-,31-,37-/m0/s1 |
Clave InChI |
GYPKROUEYXTZBH-UQVNERDZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CN2C(=O)[C@](NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)[C@H]6C[C@@H]6C(=O)OCC7=CC=C(C=C7)OC |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(CC3C4=CC=CC=C4OC5=CC=CC=C35)C6CC6C(=O)OCC7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


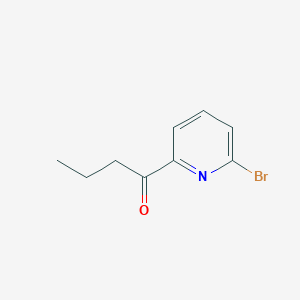
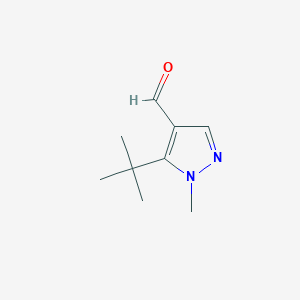
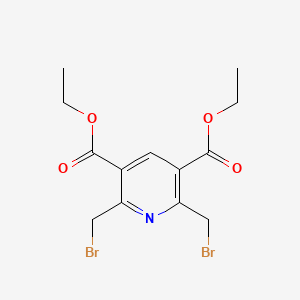
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
